1-Nonylimidazole
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives often involves strategies like quaternisation reactions, nucleophilic substitution, and cyclocondensation reactions. For instance, 1-butylimidazole-based ionic liquids have been synthesized through quaternisation reactions of 1-butylimidazole with different alkyl- and alkoxy-substituted aryl halides, using microwave solvent-free approaches to achieve high yields and purities without further purification necessary (Ranjan, Kitawat, & Singh, 2014). Similar methods can potentially be adapted for the synthesis of 1-Nonylimidazole by altering the alkyl chain length to nonyl.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is typically characterized using spectroscopic tools such as FTIR, NMR, and LCMS. These tools confirm the structures by identifying functional groups, bonding patterns, and molecular weights. For example, detailed structural characterization of various imidazole derivatives has been conducted using these methods, providing insights into their molecular frameworks and functional groups (Neel & Zhao, 2018).
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, such as condensation, alkylation, and cyclization, to produce a wide array of compounds. For instance, the alkylation of N-arylethylenediamines with carbon disulfide in the synthesis of 1-arylimidazolidine-2-thiones showcases the chemical versatility of imidazole derivatives (Sztanke et al., 2006). These reactions are pivotal for developing compounds with desired biological or physical properties.
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
1-Nonylimidazole derivatives have shown potential in inhibiting HIV-1 reverse transcriptase, a key enzyme in the replication of HIV. Roth et al. (1997) conducted a study on the synthesis and evaluation of various 1,2-substituted benzimidazoles, revealing that specific derivatives could effectively inhibit HIV-1 wild-type reverse transcriptase, presenting a promising avenue for AIDS research (Roth et al., 1997).
Platelet Aggregation Inhibition
Research by Sergeeva et al. (1990) demonstrated that 1-substituted imidazoles, particularly 1-nonylimidazole, exhibit significant inhibitory activity against thromboxane (TX) synthetases and platelet functional activity. This finding suggests a potential application in the development of novel antiplatelet drugs (Sergeeva, Evstigneeva, & Shorshnev, 1990).
Antifungal and Antibacterial Applications
Benzimidazole derivatives, including 1-nonylimidazole-based compounds, have shown effectiveness in antifungal and antibacterial applications. Studies like those conducted by Khalifa et al. (2018) and Khabnadideh et al. (2012) have highlighted the synthesis of various benzimidazole derivatives and their potent inhibitory effects on a range of bacterial and fungal strains, offering potential in treating microbial infections and tumor inhibition (Khalifa et al., 2018); (Khabnadideh et al., 2012).
Pharmacological Potential
Benzimidazole-based compounds, including 1-nonylimidazole derivatives, have shown promise in various pharmacological applications. For instance, Can et al. (2017) investigated the enzyme inhibitory and antimicrobial activities of benzimidazole-morpholine derivatives, highlighting their potential as multi-action therapeutic agents (Can et al., 2017).
Biofilm Inhibition
Rogers et al. (2010) explored the synergistic effects of 2-aminoimidazoles, including 1-nonylimidazole derivatives, with conventional antibiotics in dispersing biofilms. This research suggests the potential use of these compounds in combating biofilm-associated infections, such as those caused by Staphylococcus aureus and Acinetobacter baumannii (Rogers, Huigens, Cavanagh, & Melander, 2010).
properties
IUPAC Name |
1-nonylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c1-2-3-4-5-6-7-8-10-14-11-9-13-12-14/h9,11-12H,2-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWDRMKPLNYFEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201891 | |
Record name | 1-Nonylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nonylimidazole | |
CAS RN |
53657-08-2 | |
Record name | 1-Nonyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53657-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nonylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nonylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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